![molecular formula C14H20N2O3 B1453962 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid CAS No. 1039993-12-8](/img/structure/B1453962.png)
2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid
Übersicht
Beschreibung
2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid, also known as MPPA, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
1. Therapeutic Potential as Ligands for Alpha1-Adrenergic Receptor
- Summary of Application : This compound has been studied for its potential therapeutic applications as ligands for the alpha1-adrenergic receptor. This receptor is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
- Methods of Application : The study involved in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations .
- Results or Outcomes : The results of the study identified promising lead compounds. Six compounds exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists .
2. Synthesis and Characterization of a Novel Mannich Derivative
- Summary of Application : A novel compound similar to “2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid” was synthesized and characterized for its potential antibacterial activity .
- Methods of Application : The compound was obtained via a four-step protocol, and its structure was assigned by HRMS, IR, 1H and 13C NMR experiments .
- Results or Outcomes : The novel compound was obtained in good yield, and it showed promising antibacterial activity .
3. Inhibition of Monoamine Neurotransmitter Reuptake
- Summary of Application : Para-Methoxyphenylpiperazine (MeOPP), a compound structurally similar to “2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid”, has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters .
- Methods of Application : The study involved in vitro experiments to assess the impact of MeOPP on neurotransmitter reuptake .
- Results or Outcomes : The results showed that MeOPP shares a mechanism of action with drugs of abuse such as amphetamines, although it is much less potent and is thought to have relatively insignificant abuse potential .
4. Synthesis and Characterization of a Novel 1,2,4-Triazole Derivative
- Summary of Application : A novel compound similar to “2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid” was synthesized and characterized for its potential antibacterial activity .
- Methods of Application : The compound was obtained via a three-step protocol, and its structure was assigned by HRMS, IR, 1H and 13C NMR experiments .
- Results or Outcomes : The novel compound was obtained in good yield, and it showed promising antibacterial activity .
5. Ligands for Alpha1-Adrenergic Receptor
- Summary of Application : This compound has been studied for its potential therapeutic applications as ligands for the alpha1-adrenergic receptor . This receptor is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
- Methods of Application : The study involved in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations .
- Results or Outcomes : The results of the study identified promising lead compounds. Six compounds exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists .
6. Synthesis and Characterization of a Novel 1,2,4-Triazole Derivative
- Summary of Application : A novel compound similar to “2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid” was synthesized and characterized for its potential antibacterial activity .
- Methods of Application : The compound was obtained via a three-step protocol, and its structure was assigned by HRMS, IR, 1H and 13C NMR experiments .
- Results or Outcomes : The novel compound was obtained in good yield, and it showed promising antibacterial activity .
Eigenschaften
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-11(14(17)18)15-7-9-16(10-8-15)12-3-5-13(19-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUNSBMYUKGODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride](/img/structure/B1453879.png)
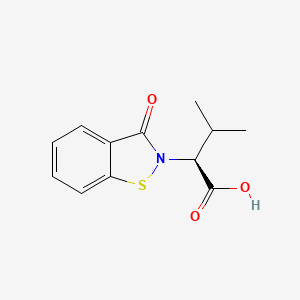
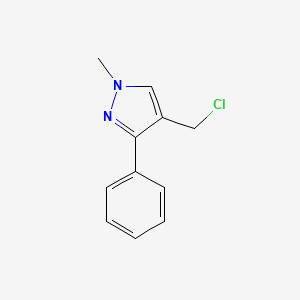
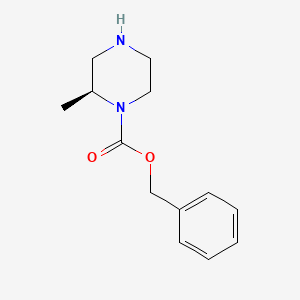
![4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B1453884.png)

![3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B1453887.png)

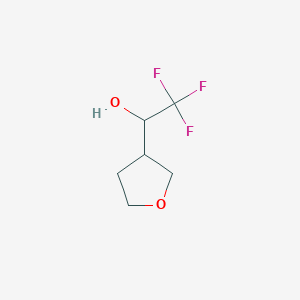
![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1453893.png)
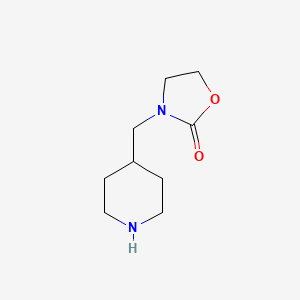
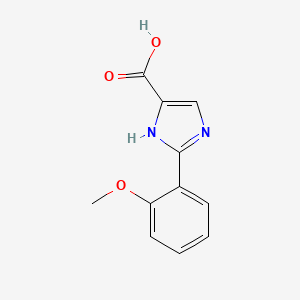
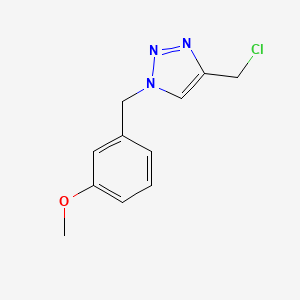
![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453901.png)